ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate
Description
This compound features a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a 3-methylthiophene-2-carboxylate ester group. The tricyclic system incorporates two oxygen atoms (dioxa), one sulfur atom (thia), and one nitrogen atom (aza), creating a strained, heteroatom-rich scaffold.
Properties
IUPAC Name |
ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-3-20-15(19)14-8(2)4-13(24-14)18-16-17-9-5-10-11(22-7-21-10)6-12(9)23-16/h4-6H,3,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAHEMQVRWXNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carbox
Biological Activity
Ethyl 5-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-3-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities that are currently under investigation. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple heteroatoms, which contributes to its biological properties. The IUPAC name reflects its complex architecture, which includes a thiophene moiety and a dodeca ring system.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S2 |
| Molecular Weight | 398.47 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest it may exert effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that the compound has cytotoxic effects on several cancer cell lines. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent publication explored the compound's efficacy against multidrug-resistant bacteria. Results indicated significant inhibition of bacterial growth compared to standard antibiotics .
- Anticancer Research : Another study investigated the compound's effects on apoptosis in breast cancer cells. The results showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Pharmacokinetic Studies : Research focused on the pharmacokinetics of the compound revealed favorable absorption characteristics when administered orally in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique heterotricyclic architecture and functional groups are compared below with analogous systems, focusing on structural motifs, synthetic routes, and biological relevance.
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heteroatom Density : The target compound’s tricyclic system (4,6-dioxa-10-thia-12-aza) is more heteroatom-rich than analogs like 1a (two oxygens) or 11a (one sulfur, one nitrogen) .
- Ring Strain : Unlike the strain-free 2,6-dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane derivatives , the target’s [7.3.0.0³,⁷] framework likely introduces steric strain, influencing reactivity and conformational stability.
- Functional Groups: The ethyl ester and amino-thiophene linkage are shared with 1a and 11a but differ in substitution patterns (e.g., 3-methyl vs. hydroxyl or amino groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
